![molecular formula C10H16Cl2N2O B1369615 4-(Piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1171481-61-0](/img/structure/B1369615.png)
4-(Piperidin-3-yloxy)pyridine dihydrochloride
Overview
Description
4-(Piperidin-3-yloxy)pyridine dihydrochloride, also known as PPOP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Biochemical Research
4-(Piperidin-3-yloxy)pyridine dihydrochloride is used in biochemical research, particularly in the field of proteomics . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or investigate post-translational modifications.
Piperidine Derivatives
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
The compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives could have various applications in different fields of research.
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, 4-(Piperidin-3-yloxy)pyridine dihydrochloride could potentially be used in the design and synthesis of new drugs.
Factor IIa Inhibition
Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives . One of these derivatives exhibited strong factor IIa inhibition and showed a good anticoagulant effect . Although this is not directly related to 4-(Piperidin-3-yloxy)pyridine dihydrochloride, it does show the potential of piperidine derivatives in medical applications.
Pharmacological Applications
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, 4-(Piperidin-3-yloxy)pyridine dihydrochloride could potentially be used in the development of new pharmacological applications.
properties
IUPAC Name |
4-piperidin-3-yloxypyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRGUPOIHWGEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592096 | |
Record name | 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yloxy)pyridine dihydrochloride | |
CAS RN |
1171481-61-0 | |
Record name | 4-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.